ETHYL 4-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE
Overview
Description
ETHYL 4-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The reaction of 5-chloro-2-thiophenemethyl chloride with piperazine in the presence of a base such as triethylamine.
Amide Bond Formation: The piperazine derivative is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the aromatic ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
ETHYL 4-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of ETHYL 4-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[(4-METHYLPIPERAZINO)CARBONYL]AMINOBENZOATE: Similar structure but lacks the thiophene ring.
ETHYL 4-[({4-[(2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE: Similar structure but without the chlorine atom on the thiophene ring.
Uniqueness
ETHYL 4-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE is unique due to the presence of the 5-chloro-2-thienyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[[4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-2-26-18(24)14-3-5-15(6-4-14)21-19(25)23-11-9-22(10-12-23)13-16-7-8-17(20)27-16/h3-8H,2,9-13H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJICZRBHQDGUPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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